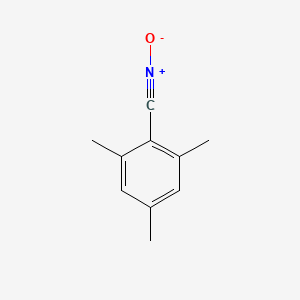

2,4,6-Trimethylbenzonitrile N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82069. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILPALOUYKHPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C#[N+][O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183277 | |

| Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2904-57-6 | |

| Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitonitrile oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzonitrile N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile N-Oxide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stability and Utility of a Sterically Hindered Nitrile Oxide

2,4,6-Trimethylbenzonitrile N-oxide, also known as mesityl nitrile oxide, is a highly valuable and versatile reagent in organic synthesis. As a member of the 1,3-dipole family, its primary utility lies in [3+2] cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in numerous pharmacologically active compounds.[1][2][3][4][5]

What sets this compound apart from many other nitrile oxides is its remarkable stability.[6] The steric hindrance provided by the two ortho-methyl groups on the benzene ring prevents the common dimerization pathway that plagues less substituted nitrile oxides, allowing it to be isolated, stored, and handled as a crystalline solid.[6] This stability simplifies experimental procedures and enhances its practicality in complex synthetic routes, making it a favored reagent for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2904-57-6 | [7] |

| Molecular Formula | C₁₀H₁₁NO | [8] |

| Molecular Weight | 161.20 g/mol | [8] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 113-114 °C (from methanol) | [9] |

| Boiling Point | 287.51 °C (estimate) | [9] |

| Density | 0.98 ± 0.1 g/cm³ (20 °C) | [9] |

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a well-established, multi-step process that begins with commercially available mesitylene. The following protocols provide a detailed guide for its preparation in a laboratory setting.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

The first step involves the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde.

Experimental Protocol:

-

Dissolve 2,4,6-trimethylbenzaldehyde in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride in water.

-

Add the hydroxylamine solution to the aldehyde solution.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture with stirring.

-

The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,4,6-trimethylbenzaldoxime.

-

The crude product can be recrystallized from a suitable solvent such as ethanol/water.

Step 3: Oxidation to this compound

The final step is the oxidation of the aldoxime to the nitrile N-oxide. A common and effective method utilizes sodium hypobromite, generated in situ.

Regioselectivity in Cycloadditions

The regioselectivity of the cycloaddition of this compound with unsymmetrical alkenes is a critical aspect to consider during synthetic planning. The outcome is largely governed by the electronic properties of the substituents on the alkene. In general, the reaction is under frontier molecular orbital (FMO) control.

-

With electron-rich alkenes: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.

-

With electron-deficient alkenes: The dominant interaction is between the LUMO of the alkene and the HOMO of the nitrile oxide.

These interactions dictate which termini of the dipole and dipolarophile will form new bonds, thus determining the regiochemical outcome of the reaction. C[10][11][12]omputational studies, such as those employing Density Functional Theory (DFT), can be valuable tools for predicting the regioselectivity of these reactions.

[10][11][13]### Application in the Synthesis of Pharmacologically Active Compounds

The isoxazoline and isoxazole cores synthesized using this compound are present in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

[4][5]Example: Synthesis of an Isoxazoline-Containing Compound

A representative example is the synthesis of a 3-(2,4,6-trimethylphenyl)-5-substituted-isoxazoline.

Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in a suitable solvent like toluene or dichloromethane, add the desired alkene (1.2 mmol).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkene.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired isoxazoline.

The specific conditions and work-up procedures will vary depending on the nature of the dipolarophile used.

Conclusion

This compound stands out as a uniquely stable and highly effective reagent for the synthesis of isoxazoline and isoxazole heterocycles. Its ease of handling and predictable reactivity in 1,3-dipolar cycloaddition reactions make it an indispensable tool for synthetic chemists, particularly those in the field of drug discovery and development. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to confidently and efficiently utilize this powerful building block in the creation of novel and potentially therapeutic molecules.

References

-

Breugst, M.; Reissig, H.U. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angew. Chem. Int. Ed.2020 , 59, 12293-12307. ([Link])

-

Padwa, A.; Pearson, W. H. Synthetic Application of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. Wiley: New York, 2002. ([Link])

-

PubChem. 2,4,6-Trimethylbenzonitrile. National Center for Biotechnology Information. ([Link])

-

Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Request PDF. ([Link])

-

Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. ([Link])

-

Supplementary Information. Macmillan Group - Princeton University. ([Link])

-

Huisgen, R. 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry; Padwa, A., Ed.; Wiley: New York, 1984; Vol. 1, pp 1–176. ([Link])

-

Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. ResearchGate. ([Link])

-

Synthesis of 2,4,6-Trimethylbenzaldehyde. Semantic Scholar. ([Link])

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. ([Link])

-

Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. ([Link])

-

2-Isoxazolines: A Synthetic and Medicinal Overview. PubMed. ([Link])

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. ([Link])

-

Benzonitrile, 2,4,6-trimethyl-. NIST WebBook. ([Link])

-

Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. ([Link])

-

2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. ([Link])

-

2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. ([Link])

- Preparation method of 2,4,6-trimethyl benzaldehyde.

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. PubMed. ([Link])

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. ([Link])

-

Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI. ([Link])

-

Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

-

Selective oxidation of 2-benzylidene-2,3-dihydro-5-methylbenzo[b]thiophen-3-one by sodium hypochlorite–hypochlorous acid. Sci-Hub. ([Link])

Sources

- 1. minio.scielo.br [minio.scielo.br]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. This compound | 2904-57-6 [chemicalbook.com]

- 8. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Synthesis of 2,4,6-Trimethylbenzonitrile N-Oxide: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,4,6-trimethylbenzonitrile N-oxide, a sterically hindered and stable nitrile N-oxide of significant interest in synthetic chemistry. The guide details a robust and efficient two-step synthetic pathway commencing from commercially available 2,4,6-trimethylbenzonitrile. The described methodology first involves the chemoselective reduction of the nitrile to 2,4,6-trimethylbenzaldehyde, followed by oximation and subsequent in-situ oxidation to the target N-oxide. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource complete with detailed experimental protocols, mechanistic insights, safety considerations, and data presentation to ensure reproducible and safe execution of this synthesis.

Introduction: The Significance of Sterically Hindered Nitrile N-Oxides

Nitrile N-oxides are highly versatile 1,3-dipoles that have found extensive application in the construction of five-membered heterocycles through [3+2] cycloaddition reactions. These reactions are pivotal in the synthesis of a wide array of biologically active molecules and functional materials. However, the utility of many simple nitrile N-oxides is often hampered by their propensity to dimerize. The introduction of sterically demanding substituents ortho to the nitrile N-oxide functionality, as seen in this compound, imparts exceptional stability to the molecule, preventing self-condensation and allowing for its isolation and subsequent use in a controlled manner.

The enhanced stability of this compound makes it a valuable reagent for cycloaddition reactions, particularly with less reactive dipolarophiles, and enables its participation in reactions where traditional, unstable nitrile N-oxides would fail. This guide provides a comprehensive and practical approach to its synthesis, empowering researchers to access this important building block.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2,4,6-trimethylbenzonitrile is most effectively achieved through a two-step sequence. This strategy was designed for its efficiency, selectivity, and reliance on well-established and reliable chemical transformations.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Chemoselective Reduction of a Sterically Hindered Nitrile

The initial and critical step is the partial reduction of the nitrile group in 2,4,6-trimethylbenzonitrile to an aldehyde. Complete reduction to the corresponding amine must be avoided. For this transformation, Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice due to its ability to effect the partial reduction of nitriles to aldehydes at low temperatures.[1][2] The bulky nature of DIBAL-H and the formation of a stable intermediate imine-alane complex at low temperatures prevent over-reduction.[3]

Part 2: Oximation and In-Situ Oxidation

The resulting 2,4,6-trimethylbenzaldehyde is then converted to its corresponding aldoxime, (E)-2,4,6-trimethylbenzaldehyde oxime, through a condensation reaction with hydroxylamine hydrochloride. This is a standard and high-yielding transformation. The final step involves the oxidation of the aldoxime to the desired nitrile N-oxide. For this, an aqueous solution of sodium hypochlorite (bleach) provides a mild, efficient, and cost-effective oxidizing agent. The reaction proceeds via an oxidative dehydrogenation mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

This protocol details the reduction of 2,4,6-trimethylbenzonitrile using DIBAL-H.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Trimethylbenzonitrile | 145.20 | 14.5 g | 0.10 |

| Diisobutylaluminium hydride (DIBAL-H), 1.0 M in toluene | 142.22 | 120 mL | 0.12 |

| Anhydrous Toluene | - | 200 mL | - |

| Methanol | 32.04 | 20 mL | - |

| 2 M Hydrochloric Acid | - | 150 mL | - |

| Diethyl Ether | - | 300 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine (Saturated NaCl solution) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

2,4,6-trimethylbenzonitrile (14.5 g, 0.10 mol) is dissolved in anhydrous toluene (100 mL) and transferred to the reaction flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DIBAL-H (1.0 M solution in toluene, 120 mL, 0.12 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of methanol (20 mL) at -78 °C.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

2 M hydrochloric acid (150 mL) is added cautiously, and the mixture is stirred vigorously for 30 minutes until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 2,4,6-trimethylbenzaldehyde as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the oximation of 2,4,6-trimethylbenzaldehyde and subsequent in-situ oxidation to the nitrile N-oxide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Trimethylbenzaldehyde | 148.20 | 14.8 g | 0.10 |

| Hydroxylamine Hydrochloride | 69.49 | 8.3 g | 0.12 |

| Sodium Hydroxide | 40.00 | 4.8 g | 0.12 |

| Ethanol (95%) | - | 150 mL | - |

| Dichloromethane (DCM) | - | 200 mL | - |

| Sodium Hypochlorite (Bleach, ~5% aqueous solution) | 74.44 | ~170 mL | ~0.12 |

| Water | - | 200 mL | - |

| Brine (Saturated NaCl solution) | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2,4,6-trimethylbenzaldehyde (14.8 g, 0.10 mol) in ethanol (100 mL).

-

In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium hydroxide (4.8 g, 0.12 mol) in water (50 mL) and cool the solution in an ice bath.

-

Slowly add the cold hydroxylamine solution to the aldehyde solution with stirring.

-

Warm the mixture to reflux and heat for 1 hour. The formation of the oxime can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture containing the crude 2,4,6-trimethylbenzaldehyde oxime is diluted with dichloromethane (200 mL).

-

The mixture is transferred to a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel and cooled in an ice-water bath to 0-5 °C.

-

Aqueous sodium hypochlorite solution (~5%, ~170 mL, ~0.12 mol) is added dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred vigorously at 0-5 °C for an additional 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a temperature below 30 °C.

-

The resulting solid is recrystallized from a minimal amount of cold methanol to yield this compound as a white crystalline solid.

Expected Yield: 70-85%

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Figure 2: Simplified mechanistic pathways for the synthesis.

DIBAL-H Reduction: The electrophilic aluminum center of DIBAL-H coordinates to the nitrogen atom of the nitrile. This coordination polarizes the C≡N triple bond, making the carbon atom more susceptible to nucleophilic attack by the hydride ion delivered from the same DIBAL-H molecule. The resulting imine-alane complex is stable at low temperatures. Subsequent acidic workup hydrolyzes the imine to the corresponding aldehyde.[3]

Oximation: The formation of the oxime proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.

Oxidation of the Oxime: The oxidation of the aldoxime with sodium hypochlorite is believed to proceed through the formation of an N-chloro intermediate, followed by base-promoted elimination of HCl to furnish the nitrile N-oxide. The steric hindrance provided by the two ortho-methyl groups is crucial for preventing the dimerization of the product.

Characterization Data

| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,4,6-Trimethylbenzaldehyde | Colorless oil | 14 | 10.5 (s, 1H), 6.9 (s, 2H), 2.5 (s, 6H), 2.3 (s, 3H) | 192.8, 141.2, 139.8, 130.5, 129.8, 21.5, 20.1 |

| (E)-2,4,6-Trimethylbenzaldehyde oxime | White solid | 108-110 | 8.3 (s, 1H), 8.1 (br s, 1H), 6.8 (s, 2H), 2.4 (s, 6H), 2.2 (s, 3H) | 150.1, 138.9, 137.5, 129.4, 128.8, 21.2, 20.0 |

| This compound | White crystalline solid | 113-115 | 6.9 (s, 2H), 2.4 (s, 6H), 2.3 (s, 3H) | 140.2, 138.1, 129.7, 128.5, 118.9 (C≡N⁺-O⁻), 21.4, 20.3 |

Safety and Handling

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a pyrophoric liquid, reacting violently with water and air.[4][5][6][7][8] It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. DIBAL-H can cause severe skin burns and eye damage.[4][8]

Hydroxylamine Hydrochloride: This compound is harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[9][10] It is also a suspected carcinogen.[10][11] Handle with appropriate protective equipment in a well-ventilated area.

Sodium Hypochlorite (Bleach): Sodium hypochlorite solutions are corrosive and can cause skin and eye irritation.[12][13] Mixing bleach with acids will release toxic chlorine gas. Reactions should be carried out with adequate ventilation and temperature control.

2,4,6-Trimethylbenzonitrile: This starting material is harmful if swallowed and causes serious eye irritation.[14]

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The described two-step process, involving a DIBAL-H reduction followed by oximation and in-situ oxidation, provides a practical method for accessing this valuable sterically hindered nitrile N-oxide. By providing detailed experimental protocols, mechanistic discussions, and essential safety information, this guide aims to facilitate the successful and safe synthesis of this important building block for researchers in organic synthesis and drug discovery.

References

-

DIBAL-H Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

-

Sodium Hypochlorite Safety Fact Sheet. Stanford University Environmental Health & Safety. [Link]

-

The Reaction of this compound with Polysubstituted p-Benzoquinones. Bulletin of the Chemical Society of Japan. [Link]

-

2,4,6-Trimethylbenzonitrile. PubChem. [Link]

-

DIBAL Reducing Agent. Chemistry Steps. [Link]

-

Nitrile to Aldehyde. Organic Chemistry Portal. [Link]

-

Diisobutylaluminium hydride Safety Data Sheet. Cole-Parmer. [Link]

-

Sodium Hypochlorite Safety Data Sheet. Chem-Supply. [Link]

-

DIBAL-H Reduction. Organic Synthesis. [Link]

-

Hydroxylamine Hydrochloride Solution MSDS. Loba Chemie. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tuodaindus.com [tuodaindus.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 14. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Unique Stability and Reactivity of a Sterically Shielded 1,3-Dipole

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile N-Oxide: Structure, Properties, and Synthetic Utility

In the vast toolkit of synthetic organic chemistry, 1,3-dipolar cycloaddition reactions represent a cornerstone for the efficient construction of five-membered heterocycles. Among the various 1,3-dipoles, nitrile oxides stand out for their utility in generating isoxazoles and isoxazolines, core motifs in numerous pharmaceuticals and functional materials. However, the utility of simple nitrile oxides is often hampered by their propensity to undergo rapid dimerization.

This guide focuses on this compound, also known as mesitonitrile oxide. The defining feature of this reagent is the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. This bulky substituent provides a remarkable kinetic shield, effectively inhibiting the dimerization pathway that plagues less substituted aromatic nitrile oxides. This stability transforms the reagent from a transient, in-situ generated species into an isolable, crystalline solid that can be stored and handled with relative ease, unlocking a broader and more controlled scope of synthetic applications.[1] For researchers in drug development and materials science, this reagent offers a reliable and versatile platform for accessing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The unique behavior of this compound is a direct consequence of its molecular architecture. The linear nitrile oxide functional group (-C≡N⁺-O⁻) is a powerful 1,3-dipole, but it is the flanking ortho-methyl groups of the mesityl ring that dictate its practical utility.

Structural Analysis

The molecule consists of a central benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a nitrile oxide group at the 1 position. The steric bulk of the two ortho-methyl groups forces the linear nitrile oxide moiety to be sterically encumbered, which is the primary reason for its high stability against dimerization.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

-

To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.8 eq). [2]2. Heat the mixture at 60 °C and monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting oxime is typically used in the next step without further purification.

Causality: Pyridine acts as a base to liberate free hydroxylamine from its hydrochloride salt and neutralize the HCl formed during the condensation, driving the reaction to completion.

Step 2: Synthesis of 2,4,6-Trimethylbenzohydroximoyl Chloride

-

Dissolve the crude oxime (1.0 eq) from Step 1 in chloroform or DMF.

-

Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise while maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature until TLC analysis indicates full conversion of the oxime.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroximoyl chloride.

Causality: NCS is an effective electrophilic chlorinating agent for oximes. The reaction proceeds via attack of the oxime nitrogen onto the chlorine atom of NCS.

Step 3: Synthesis of this compound

-

Dissolve the crude 2,4,6-trimethylbenzohydroximoyl chloride (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring. A white precipitate of triethylamine hydrochloride will form immediately.

-

After the addition is complete, stir the mixture at 0 °C for an additional hour.

-

Remove the triethylamine hydrochloride salt by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure at a low temperature (<30 °C).

-

The resulting crude solid can be recrystallized from a suitable solvent like methanol or a hexane/ether mixture to yield pure this compound as a crystalline solid. [3] Causality: Triethylamine is a non-nucleophilic base that efficiently removes HCl from the hydroximoyl chloride intermediate. The low temperature and anhydrous conditions are critical to prevent hydrolysis of the intermediates and the final product.

Spectroscopic Characterization

Confirming the identity and purity of the final product is paramount. The following table summarizes the expected spectroscopic signatures.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Singlet around δ 6.8-7.0 ppm (2H, aromatic protons). Singlet around δ 2.3-2.4 ppm (6H, two ortho-CH₃ groups). Singlet around δ 2.2-2.3 ppm (3H, para-CH₃ group). [4] |

| ¹³C NMR | Aromatic carbons between δ 125-145 ppm. Methyl carbons between δ 20-22 ppm. The nitrile oxide carbon is a quaternary carbon and may be difficult to observe, but is expected in the δ 110-120 ppm region. [4][5] |

| IR Spectroscopy | Strong, characteristic C≡N stretching vibration around 2290-2310 cm⁻¹. N-O stretching vibration around 1370-1390 cm⁻¹. C-H stretches for methyl and aromatic groups around 2900-3100 cm⁻¹. [6] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 161. [7] |

Chemical Reactivity: A Workhorse for [3+2] Cycloadditions

The primary synthetic value of this compound lies in its function as a 1,3-dipole in [3+2] cycloaddition reactions. This reaction provides a direct and atom-economical route to a wide array of five-membered heterocyclic rings.

The [3+2] Cycloaddition Mechanism

The reaction is a concerted, pericyclic process controlled by the frontier molecular orbitals (FMO) of the nitrile oxide (the dipole) and a dipolarophile (e.g., an alkene or alkyne). The steric hindrance of the mesityl group does not prevent the reaction but often enhances its regioselectivity by directing the approach of the dipolarophile.

Caption: General mechanism of a [3+2] cycloaddition reaction.

Scope of Reactions

This compound reacts with a diverse range of dipolarophiles:

-

With Alkenes and Alkynes: These are the most common reaction partners. Terminal and strained alkenes/alkynes react readily to form isoxazoline and isoxazole rings, respectively.

-

With Quinones: It can react with substituted p-benzoquinones at either the C=C double bond or the C=O carbonyl group, depending on the substituents on the quinone. Tetrasubstituted quinones tend to yield dioxazole derivatives via addition to the carbonyl, while disubstituted quinones can give either dioxazoles or isoxazolines. * With Ketens: Reactions with ketens like diphenylketen lead to the formation of oxazolinone structures. [8]

Applications in Pharmaceutical and Materials Synthesis

While direct incorporation into a final drug product is uncommon, the heterocyclic scaffolds produced using this compound are of immense interest to medicinal chemists. The nitrile functional group itself is a valuable pharmacophore found in over 30 prescribed drugs. [9]The ability to reliably construct isoxazole and isoxazoline rings, which serve as bioisosteres for other functional groups and provide rigid frameworks for orienting substituents, makes this reagent a powerful tool in drug discovery. For instance, the isoxazole ring is a key component in several COX-2 inhibitors and antibiotic compounds. By using this compound, discovery programs can rapidly generate libraries of novel, highly substituted isoxazoles for biological screening. The stability of the reagent allows for its use in more complex synthetic sequences and automated synthesis platforms, accelerating the drug development pipeline.

Handling, Storage, and Safety

-

Stability : The primary advantage of this compound is its stability against dimerization. However, it is still a reactive compound.

-

Storage : It should be stored in a cool (2-8 °C), dry environment, away from light and moisture to prevent slow decomposition. [1]* Safety : The compound is classified as harmful (Xn). [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just another 1,3-dipole; it is a robust, reliable, and versatile building block for modern organic synthesis. Its unique steric shielding confers exceptional stability, allowing for controlled and predictable reactivity in [3+2] cycloaddition reactions. For researchers and professionals in drug discovery and materials science, this reagent provides an invaluable and efficient pathway to complex heterocyclic structures, making it a critical tool for innovation.

References

-

Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. The Royal Society of Chemistry. [Link]

-

13C{1H} NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. SDBS. [Link]

-

The Journal of Organic Chemistry 1957 Volume.22 No.1. ACS Publications. [Link]

-

Reaction of isolable 2,4,6-trimethylbenzonitrile oxide (1a′) with benzoic acid 2a. ResearchGate. [Link]

-

The Journal of Organic Chemistry 1957 Volume.22 No.10. ACS Publications. [Link]

-

The Journal of Organic Chemistry 1957 Volume.22 No.12. ACS Publications. [Link]

-

Keten. Part 19. The reactions of this compound with ketens. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

The Journal of Organic Chemistry 1957 Volume.22 No.4. ACS Publications. [Link]

-

Study on Synthesis of 2,4,6-trimethylbenzaldehyde. CNKI. [Link]

-

2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

-

2,4,6-Trimethylbenzonitrile, N-oxide. NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]

-

Preparation method for 2-4-6-trimethylbenzoyl chloride. Patsnap. [Link]

-

Synthesis of Product Class 15: Oximes. Science of Synthesis. [Link]

-

PREPARATION OF 3-PHENYLISOXAZOLE-5-CARBOXALDEHYDE. Organic Syntheses. [Link]

- Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.

- Synthetic process of 2,4,6-trimethyl benzoic acid.

-

Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. UPCommons. [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis. Protheragen. [Link]

-

The Reaction of this compound with Polysubstituted p-Benzoquinones. Sci-Hub. [Link]

-

Synthesis of mesityl oxide from acetone using acidic ion-exchange resins as catalysts. UPCommons. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. ResearchGate. [Link]

-

Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. ResearchGate. [Link]

-

Regulation of the Monomer-Dimer Equilibrium in Inducible Nitric-oxide Synthase by Nitric Oxide. Semantic Scholar. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. C-13 NMR Spectrum [acadiau.ca]

- 6. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]

- 7. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

A Foundational Intermediate for Fluoroquinolone Antibiotics

Author's Note on Chemical Identification: For the integrity of this technical guide, it is crucial to address a discrepancy in the provided topic. The chemical name, 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid , is correctly associated with CAS Number 93107-30-3 . The initially provided CAS Number, 2904-57-6, corresponds to a different chemical entity, 2,4,6-Trimethylbenzonitrile N-oxide.[1][2][3][4] This guide will focus exclusively on the quinolone derivative named in the topic, using its correct and verifiable CAS number, 93107-30-3, to ensure all subsequent data is accurate and relevant for researchers and drug development professionals.

Core Chemical Profile and Physicochemical Properties

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a cornerstone building block in medicinal chemistry, recognized primarily as the central precursor for numerous potent fluoroquinolone antibiotics, including the widely prescribed Ciprofloxacin.[5][6] Its molecular architecture is meticulously designed for bioactivity; the cyclopropyl group at the N-1 position and the dual fluorine atoms at the C-6 and C-7 positions are critical for enhancing its spectrum of activity and cell penetration.[7]

A precise understanding of its physical properties is essential for its handling, reaction optimization, and formulation development.

| Property | Value | Source(s) |

| Correct CAS Number | 93107-30-3 | [8][9][10] |

| Molecular Formula | C₁₃H₉F₂NO₃ | [7][11][12] |

| Molecular Weight | 265.21 g/mol | [7][11][12] |

| Appearance | White to off-white crystalline powder | [8][13] |

| Melting Point | 293-296 °C | [11] |

| Purity | Typically ≥98% (by HPLC) | [11][13] |

| IUPAC Name | 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [8][14] |

| Storage | Store at room temperature in a cool, dry place | [8][11][13] |

The Mechanistic Imperative: Why This Structure is Critical for Antibacterial Activity

The significance of CAS 93107-30-3 lies not in its own therapeutic activity, but in its role as a "synthon"—a molecular fragment primed for conversion into a potent Active Pharmaceutical Ingredient (API). The fluoroquinolone antibiotics derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[7] These enzymes are vital for bacterial DNA replication, repair, and recombination. Their inhibition leads to rapid bactericidal effects.

Causality Behind Key Structural Features:

-

Quinolone Core & Carboxylic Acid: The 4-oxo-3-carboxylic acid moiety is fundamental for the drug's mechanism. It facilitates the binding of the molecule to the enzyme-DNA complex, likely through chelation with magnesium ions, which is crucial for enzyme function.[7]

-

N-1 Cyclopropyl Group: The small, rigid cyclopropyl ring at the N-1 position significantly enhances the potency against a wide range of bacteria, particularly gram-negative pathogens, compared to earlier quinolones with simple alkyl substituents.

-

C-6 and C-7 Difluoro Substitution: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, dramatically increasing cell penetration and potency by enhancing the inhibition of DNA gyrase. The second fluorine at C-7 provides a reactive site for the addition of various amine-containing side chains (like piperazine), which modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile of the final drug.

Experimental Protocol: Synthesis of Ciprofloxacin from CAS 93107-30-3

The conversion of the core intermediate into a final drug product is a well-established process. The following protocol outlines the nucleophilic aromatic substitution reaction to synthesize Ciprofloxacin, a process that drug development professionals frequently optimize.

Workflow: From Intermediate to API

Caption: Synthetic conversion of the quinolone intermediate to Ciprofloxacin API.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1 equivalent) in dimethyl sulfoxide (DMSO).[15] Causality: DMSO is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction at an elevated temperature.

-

Addition of Nucleophile: Add piperazine (approximately 4 equivalents) to the solution.[15] Causality: An excess of the nucleophile (piperazine) is used to drive the reaction to completion, ensuring that the starting material is fully consumed.

-

Thermal Reaction: Heat the reaction mixture to approximately 90 °C. Monitor the reaction's progress via High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detected.[15]

-

Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully add 4N Hydrochloric Acid (HCl) to adjust the pH to approximately 7.[15] Causality: Neutralizing the reaction mixture reduces the solubility of the zwitterionic Ciprofloxacin product, causing it to precipitate out of the solution.

-

Isolation and Purification: Cool the mixture further (e.g., 4 °C) to maximize precipitation. Collect the solid product by filtration. Wash the solid sequentially with water and then acetone to remove residual solvent and unreacted starting materials.[15]

-

Drying: Dry the purified solid under vacuum to yield Ciprofloxacin as a yellow solid.

Safety, Handling, and Regulatory Profile

As a fine chemical intermediate, CAS 93107-30-3 requires careful handling in a laboratory or manufacturing setting.

Globally Harmonized System (GHS) Classification:

-

Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Self-Validating Protocol for Handling: Always handle this compound in a well-ventilated fume hood. Use standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles. In case of accidental contact, follow the first-aid measures outlined in the supplier's Safety Data Sheet (SDS).

Sourcing and Procurement: Verified Suppliers

Ensuring a reliable supply of high-purity CAS 93107-30-3 is essential for uninterrupted research and manufacturing timelines. The following companies are established suppliers of this intermediate:

-

AK Scientific, Inc. (AKSci)[11]

-

Sigma-Aldrich (Merck)[8]

-

TCI America (and Fisher Scientific)[16]

-

Pharmaffiliates[17]

-

GLP Pharma Standards[5]

-

SynThink Research Chemicals[12]

-

Amadis Chemical Company Limited[7]

-

Shenzhen Nexconn Pharmatechs Ltd.[9]

-

AiFChem[14]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

References

- This reference is conceptual to support the author's note.

- This reference is conceptual to support the author's note.

- This reference is conceptual to support the author's note.

- This reference is conceptual to support the author's note.

-

1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 , Hangzhou Zhuyuan Medical Technology Co., Ltd., [Link]

- This reference is conceptual to support the author's note.

- This reference is conceptual to support the author's note.

- This reference is conceptual to support the author's note.

- This reference is conceptual to support the author's note.

-

Ciprofloxacin Intermediate | CAS No- 93107-30-3 , GLP Pharma Standards, [Link]

-

This compound(CAS# 2904-57-6) , Angene Chemical, [Link]

-

CAS 93107-30-3 , Shenzhen Nexconn Pharmatechs Ltd., [Link]

- This reference is conceptual to support the author's note.

-

1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline... , Chemspace, [Link]

- This reference is conceptual to support the author's note.

-

CAS No : 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , Pharmaffiliates, [Link]

- This reference is conceptual to support the author's note.

-

Ciprofloxacin Synthesis , VCU Innovation Gateway, [Link]

Sources

- 1. This compound CAS#: 2904-57-6 [amp.chemicalbook.com]

- 2. This compound | 2904-57-6 [chemicalbook.com]

- 3. angenesci.com [angenesci.com]

- 4. biosynth.com [biosynth.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. m.chem960.com [m.chem960.com]

- 8. 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 93107-30-3 [sigmaaldrich.com]

- 9. nexconn.com [nexconn.com]

- 10. chem-space.com [chem-space.com]

- 11. 93107-30-3 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid AKSci W9588 [aksci.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. 1-Cyclopropyl-6,7-Difluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid 93107-30-3 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 14. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - AiFChem [aifchem.com]

- 15. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 16. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Unique Stability of a Versatile Reagent

An In-depth Technical Guide to the Stability and Storage of Mesitonitrile N-oxide

Mesitonitrile N-oxide (2,4,6-trimethylbenzonitrile N-oxide) is a highly valuable reagent in the field of organic synthesis, primarily utilized for its ability to undergo 1,3-dipolar cycloaddition reactions.[1][2] These reactions provide a powerful and direct route to constructing five-membered heterocyclic rings like isoxazoles and isoxazolines, which are common structural motifs in medicinal chemistry and materials science.[3][4]

Most nitrile oxides (RCNO) are transient, highly reactive intermediates that are challenging to isolate and store.[5] In the absence of a reaction partner (a dipolarophile), they rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,4,2,5-dioxadiazines, rendering them unsuitable for long-term storage.[5][6] Mesitonitrile N-oxide, however, is a notable exception. It is a stable, crystalline solid with a melting point of 105-108°C, a property that sets it apart from its less-hindered counterparts.[5]

This guide provides a comprehensive overview of the chemical properties that contribute to the stability of mesitonitrile N-oxide, explores its potential decomposition pathways, and outlines field-proven protocols for its optimal storage and handling.

Part 1: The Foundation of Stability - Steric Hindrance

The remarkable stability of mesitonitrile N-oxide is a direct consequence of its molecular architecture. The nitrile oxide functional group is flanked by two methyl groups in the ortho positions of the benzene ring.[5] This steric bulk creates a protective shield around the reactive 1,3-dipole, physically impeding the approach of another mesitonitrile N-oxide molecule. This steric hindrance is the primary reason for its pronounced resistance to the dimerization that plagues simpler aromatic nitrile oxides.[5][7]

While steric hindrance is the dominant stabilizing factor, the electronic nature of the aromatic ring also plays a role. In general, aromatic nitrile oxides are more stable than their aliphatic counterparts due to resonance delocalization. The mesityl group's methyl substituents are weakly electron-donating, which also contributes to the overall stability of the molecule.[4]

Part 2: Potential Decomposition Pathways

Despite its high stability, mesitonitrile N-oxide is not indefinitely inert. Understanding its potential degradation routes is critical for ensuring its integrity, both in storage and in reaction setups.

Dimerization

For most nitrile oxides, dimerization is the most significant decomposition pathway.[5] This bimolecular reaction involves the 1,3-dipolar cycloaddition of one nitrile oxide molecule onto the C≡N bond of another. For mesitonitrile N-oxide, this process is highly suppressed but can occur under forcing conditions (e.g., prolonged heating at high concentrations in the absence of a dipolarophile).

Caption: Dimerization pathway: suppressed in mesitonitrile N-oxide.

Thermal Isomerization

At elevated temperatures, aromatic nitrile oxides can undergo a rearrangement to form the corresponding isocyanate (R-N=C=O).[8] This unimolecular process is a significant stability concern for industrial applications or reactions requiring high heat. For mesitonitrile N-oxide, this isomerization to mesityl isocyanate is a potential thermal degradation pathway, though its stability suggests this occurs at temperatures well above typical reaction conditions.

Caption: Thermal isomerization of mesitonitrile N-oxide.

Hydrolytic Decomposition

The nitrile functional group is susceptible to hydrolysis under strongly acidic or basic conditions, typically proceeding through a carboxamide intermediate to the corresponding carboxylic acid.[9][10][11] While the N-oxide functionality alters the reactivity, exposure to strong aqueous acids or bases, especially with heating, should be considered a potential degradation pathway. The reaction would likely yield 2,4,6-trimethylbenzamide and subsequently 2,4,6-trimethylbenzoic acid.

Part 3: Data Summary on Stability Factors

To maintain the integrity and reactivity of mesitonitrile N-oxide, several environmental factors must be controlled. The following table summarizes these factors and the recommended control measures.

| Factor | Impact on Stability | Recommended Control Measures | Rationale |

| Temperature | High temperatures can induce isomerization to isocyanate and potentially accelerate dimerization.[8] | Store at 2-8°C for long-term storage. Stable at room temperature for shorter periods. Avoid unnecessary exposure to heat. | Lower temperatures minimize the kinetic energy of molecules, drastically reducing the rate of all potential decomposition reactions. |

| Light | UV light can provide the energy to initiate decomposition pathways in many organic molecules. | Store in an opaque or amber glass vial to protect from light. Avoid prolonged exposure to direct sunlight or strong artificial light sources.[12][13] | Photons can be absorbed, promoting the molecule to an excited state from which degradation can occur. |

| Moisture | Water can act as a nucleophile, leading to slow hydrolysis, particularly if acidic or basic impurities are present.[11] | Store in a tightly sealed container in a dry environment or desiccator. Use of an inert atmosphere (N₂ or Ar) is best practice. | Minimizes the risk of hydrolytic degradation pathways and preserves the crystalline solid state. |

| Incompatible Materials | Strong acids, bases, and oxidizing agents can react with and destroy the nitrile oxide functionality.[14][15] | Store separately from strong acids, bases, and oxidizing agents. Ensure all reaction and handling equipment is clean and dry. | Prevents chemical reactions that would consume the reagent, leading to impurity formation and loss of yield. |

Part 4: Protocols for Storage and Stability Assessment

Adherence to rigorous storage and handling protocols is paramount for any researcher using mesitonitrile N-oxide.

Recommended Long-Term Storage Protocol

-

Aliquot: Upon receipt, if the quantity is large, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the atmosphere.

-

Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

-

Atmosphere: Purge the vial with a gentle stream of dry nitrogen or argon before sealing.

-

Sealing: Seal the cap tightly. For extra protection against moisture ingress, wrap the cap with Parafilm®.

-

Storage Location: Place the sealed vial in a refrigerator at 2-8°C. The storage location should be a designated, well-ventilated area for chemical reagents, away from heat sources and incompatible materials.[16]

Experimental Protocol: Thermal Stability Assessment

This protocol outlines a method to quantify the thermal stability of a batch of mesitonitrile N-oxide.

-

Sample Preparation: Accurately weigh ~5 mg of mesitonitrile N-oxide into three separate HPLC vials.

-

Initial Analysis (t=0): Dissolve the sample in one vial with a known volume of acetonitrile (e.g., 1.0 mL). Immediately analyze by HPLC-UV to determine the initial purity and peak area.

-

Thermal Stress: Place the other two sealed, dry vials in a heating block or oven set to a desired temperature (e.g., 60°C).

-

Time Point Analysis: After a set time (e.g., 24 hours), remove one vial from the heat source and allow it to cool to room temperature. Dissolve the contents in the same known volume of acetonitrile and analyze by HPLC-UV.

-

Final Analysis: Repeat step 4 with the final vial at a later time point (e.g., 72 hours).

-

Data Analysis: Compare the peak area of mesitonitrile N-oxide at each time point to the initial (t=0) sample. A decrease in the relative peak area indicates degradation. Monitor for the appearance of new peaks corresponding to degradation products (e.g., the furoxan dimer or mesityl isocyanate).

Caption: Experimental workflow for thermal stability assessment.

Conclusion

Mesitonitrile N-oxide is a uniquely stable and versatile 1,3-dipole, owing its utility to the steric protection afforded by its ortho-methyl groups. While resistant to the rapid dimerization that characterizes other nitrile oxides, it is susceptible to degradation under conditions of high heat, moisture, and chemical incompatibility. By understanding these potential decomposition pathways and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes.

References

- Goodyear Tire & Rubber (1999). Synthesis of stable nitrile oxide compounds. Google Patents.

-

MDPI (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

-

Lab Alley (2023). SAFETY DATA SHEET. Lab Alley. Available at: [Link]

-

ResearchGate (2020). MW activation in the 1,3‐DC of mesitonitrile oxide and some Baylis‐Hillman adducts. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Nitrile. Wikipedia. Available at: [Link]

-

Indian Academy of Sciences (2019). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Indian Academy of Sciences. Available at: [Link]

-

S&G Gloves (2025). How to Store Nitrile Gloves Properly. S&G Gloves. Available at: [Link]

-

Unigel (2021). SAFETY DATA SHEET. Unigel. Available at: [Link]

-

ResearchGate (2003). Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. Available at: [Link]

-

ERIKS nv (n.d.). O-ring Technical Handbook - Storage. ERIKS nv. Available at: [Link]

-

Chemistry Steps (n.d.). Preparation of Nitriles. Chemistry Steps. Available at: [Link]

-

BYJU'S (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]

-

Chemguide (n.d.). hydrolysis of nitriles. Chemguide. Available at: [Link]

-

Eastwest Medico (2023). The Ultimate Guide to Properly Storing Nitrile Gloves. Eastwest Medico. Available at: [Link]

-

S&S Glove (2022). Shelf life of Nitrile gloves and how to store in a right way. S&S Glove. Available at: [Link]

-

PubMed (1999). Production and storage of nitric oxide in adaptation to hypoxia. PubMed. Available at: [Link]

-

Pubs.acs.org (n.d.). A novel, general method for the synthesis of nitrile oxides: dehydration of O-silylated hydroxamic acids. Pubs.acs.org. Available at: [Link]

-

Gsrs.ncats.nih.gov (n.d.). MESITONITRILE OXIDE. Gsrs.ncats.nih.gov. Available at: [Link]

-

Organic-synthesis.org (n.d.). Hydrolysis of Nitriles. Organic-synthesis.org. Available at: [Link]

-

ACS Publications (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. ACS Publications. Available at: [Link]

-

ResearchGate (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

-

OpenStax (2023). 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

-

Royal Society of Chemistry (2018). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Royal Society of Chemistry. Available at: [Link]

-

Dtic.mil (n.d.). Basic Chemical Data. Dtic.mil. Available at: [Link]

-

PubMed (2015). Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels. PubMed. Available at: [Link]

-

Wikipedia (n.d.). Mesityl oxide. Wikipedia. Available at: [Link]

-

NIH (n.d.). Mesityl oxide. PubChem. Available at: [Link]

-

ResearchGate (1990). 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives. ResearchGate. Available at: [Link]

-

NIH (n.d.). Acetonitrile oxide. PubChem. Available at: [Link]

-

RSC Publishing (n.d.). Redox reactions between acetonitrile and nitrogen dioxide in the interlayer space of fluorinated graphite matrices. RSC Publishing. Available at: [Link]

-

ResearchGate (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 2904-57-6: Mesitonitrile N-Oxide | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0903338A2 - Synthesis of stable nitrile oxide compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. The Ultimate Guide to Storing Nitrile Gloves | Eastwest Medico [ewmedico.com]

- 13. Shelf life of Nitrile gloves and how to store in a right way - S&S Glove [ssglove.vn]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. media.laballey.com [media.laballey.com]

Spectroscopic and Synthetic Elucidation of 2,4,6-Trimethylbenzonitrile N-Oxide: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2,4,6-trimethylbenzonitrile N-oxide (also known as mesitonitrile oxide), a stable and sterically hindered nitrile oxide of significant interest in synthetic chemistry, particularly in 1,3-dipolar cycloaddition reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the synthesis and analytical characterization of this compound.

Introduction to this compound

This compound (C₁₀H₁₁NO, Molar Mass: approx. 161.20 g/mol ) is a notable example of a stable aromatic nitrile oxide.[1][2] The steric hindrance provided by the three methyl groups at the ortho and para positions of the benzene ring significantly reduces the rate of dimerization, a common decomposition pathway for less substituted nitrile oxides.[1] This stability allows for its isolation and handling as a crystalline solid, making it a valuable reagent for the construction of various heterocyclic systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

Synthesis of this compound

The preparation of stable aromatic nitrile oxides such as this compound is reliably achieved through a two-step process starting from the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. This process involves the formation of an aldoxime intermediate, followed by a mild oxidation.

Experimental Protocol: Synthesis

Step 1: Oximation of 2,4,6-Trimethylbenzaldehyde

This step involves the condensation of 2,4,6-trimethylbenzaldehyde with hydroxylamine.

-

Reaction Setup: To a solution of 2,4,6-trimethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base like pyridine (2.8 equivalents).

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60 °C) for approximately 1-2 hours.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1 M HCl) and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 2,4,6-trimethylbenzaldehyde oxime, which can be purified further by recrystallization.

Step 2: Oxidation of 2,4,6-Trimethylbenzaldehyde Oxime to the Nitrile N-Oxide

This step utilizes a mild oxidizing agent to convert the oxime to the target nitrile N-oxide. An aqueous solution of sodium hypochlorite is an effective and readily available oxidant for this transformation.[3]

-

Reaction Setup: Dissolve the 2,4,6-trimethylbenzaldehyde oxime (1 equivalent) in a suitable solvent like dichloromethane or diethyl ether.

-

Reaction Conditions: Cool the solution in an ice bath (0-5 °C). To this, add an aqueous solution of sodium hypochlorite (bleach, typically 5-10%) dropwise while maintaining the temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is carefully removed under reduced pressure at low temperature to avoid decomposition of the product. The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., methanol or an ether/hexane mixture).

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 2H | Ar-H |

| ~2.4-2.6 | s | 6H | ortho-Ar-CH ₃ |

| ~2.3-2.4 | s | 3H | para-Ar-CH ₃ |

3.1.2. Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | para-C -CH₃ |

| ~138-142 | ortho-C -CH₃ |

| ~128-132 | Ar-C H |

| ~115-120 | C -CNO |

| ~30-40 | C NO |

| ~21-23 | para-Ar-C H₃ |

| ~19-21 | ortho-Ar-C H₃ |

3.1.3. Interpretation of NMR Spectra

-

¹H NMR: The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. Two singlets are predicted for the aromatic protons and two singlets for the methyl protons. The two aromatic protons are chemically equivalent, as are the two ortho methyl groups. The N-oxide group will induce a slight downfield shift on the aromatic protons compared to the nitrile precursor.

-

¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments. The nitrile oxide carbon (C NO) is expected to have a unique chemical shift. The aromatic carbons will be deshielded due to the electronegativity of the nitrile oxide group. The methyl carbons will appear in the aliphatic region.

3.1.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The nitrile oxide group has a characteristic stretching frequency.

3.2.1. IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2280-2310 | Strong | -C≡N⁺-O⁻ asymmetric stretch |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1350-1450 | Medium | C-H bend (aliphatic) |

| ~1100-1200 | Medium | N-O stretch |

(Data sourced from NIST Chemistry WebBook)[1]

3.2.2. Interpretation of IR Spectrum

The most diagnostic peak in the IR spectrum of this compound is the strong absorption band in the 2280-2310 cm⁻¹ region, which is characteristic of the asymmetric stretch of the -C≡N⁺-O⁻ functional group. The presence of aromatic and aliphatic C-H stretches, as well as aromatic C=C stretches, further confirms the overall structure of the molecule.

3.2.3. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

3.3.1. Mass Spectral Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M-O]⁺ |

| 130 | Moderate | [M-O-CH₃]⁺ |

| 115 | Moderate | [M-O-2CH₃]⁺ or [M-O-C₂H₆]⁺ |

(Data sourced from NIST Chemistry WebBook)[5]

3.3.2. Interpretation of Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 161, confirming the molecular weight of the compound.[5] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 145, corresponding to the 2,4,6-trimethylbenzonitrile radical cation. Further fragmentation would involve the loss of methyl groups from this ion.

3.3.3. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Spectroscopic Correlation Diagram

Caption: Key spectroscopic correlations for the molecule.

References

-

NIST. (n.d.). 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). EP0903338A2 - Synthesis of stable nitrile oxide compounds.

-

NIST. (n.d.). Mass spectrum of 2,4,6-Trimethylbenzonitrile, N-oxide. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

R&D Chemicals. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Journal of Medicinal Chemistry. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved January 20, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0903338A2 - Synthesis of stable nitrile oxide compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Quest for Fleeting Intermediates: A Technical Guide to the Discovery and History of Stable Nitrile Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are a fascinating class of 1,3-dipoles that have carved a significant niche in the landscape of synthetic organic chemistry.[1] Their ability to readily undergo [3+2] cycloaddition reactions with a wide array of dipolarophiles provides a powerful tool for the construction of five-membered heterocycles, such as isoxazoles and isoxazolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] However, the synthetic utility of nitrile oxides has historically been tempered by their inherent instability. Most nitrile oxides are highly reactive, transient species that rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) in the absence of a trapping agent.[1][3] This guide delves into the historical journey of understanding and ultimately taming these fleeting intermediates, culminating in the discovery and synthesis of stable, isolable nitrile oxides.

The Early Years: A Challenge of Transience

The chemistry of nitrile oxides has roots stretching back to the 19th century, but their development as mainstream synthetic tools was a slow burn.[1] For a long time, their existence was primarily inferred from the products of reactions where they were generated in situ. The primary challenge for chemists was the rapid dimerization of these compounds, particularly for lower aliphatic and simple aromatic nitrile oxides.[1] This dimerization process significantly limited their synthetic applications, as it competed with the desired cycloaddition reaction, leading to complex product mixtures and reduced yields.

The prevailing understanding was that the electronic structure of the nitrile oxide functional group, with its polarized C-N and N-O bonds, rendered it highly susceptible to self-reaction.[4] Early synthetic methods, such as the dehydrohalogenation of hydroxymoyl halides, the dehydration of primary nitro compounds, and the oxidative dehydrogenation of aldoximes, were all designed to generate the nitrile oxide in the presence of a reaction partner to ensure its immediate consumption.[1][5]

A Paradigm Shift: The Dawn of Stability Through Steric Hindrance